molecular formula C10H9N5S B13695105 2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole

2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole

Cat. No.: B13695105
M. Wt: 231.28 g/mol
InChI Key: GOSXMZDLFVGRCW-UHFFFAOYSA-N
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Description

2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-methyl-3-indazolecarboxylic acid hydrazide with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted thiadiazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: A simpler analog without the indazole moiety.

    5-(1-Methyl-3-indazolyl)-1,3,4-thiadiazole: Lacks the amino group.

    2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the indazole moiety.

Uniqueness

2-Amino-5-(1-methyl-3-indazolyl)-1,3,4-thiadiazole is unique due to the presence of both the indazole and thiadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

5-(1-methylindazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9N5S/c1-15-7-5-3-2-4-6(7)8(14-15)9-12-13-10(11)16-9/h2-5H,1H3,(H2,11,13)

InChI Key

GOSXMZDLFVGRCW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C3=NN=C(S3)N

Origin of Product

United States

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